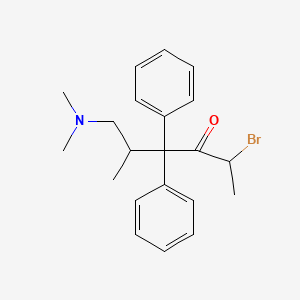
2-Bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is an organic compound with a complex structure It contains a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product would be purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
科学的研究の応用
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play key roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-bromo-4,5-dimethoxybenzoic acid: This compound also contains a bromine atom and is used in similar synthetic applications.
2-amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is unique due to its specific combination of functional groups and its hexanone backbone. This structure provides distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research.
特性
CAS番号 |
7500-27-8 |
|---|---|
分子式 |
C21H26BrNO |
分子量 |
388.3 g/mol |
IUPAC名 |
2-bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H26BrNO/c1-16(15-23(3)4)21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChIキー |
FQENEZQJHZAKPK-UHFFFAOYSA-N |
正規SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
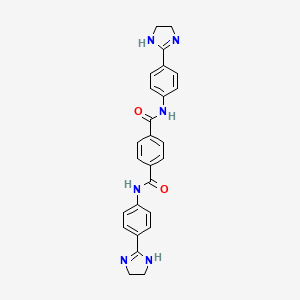
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
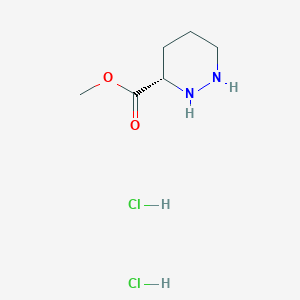

![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,1-diphenylmethanimine)](/img/structure/B14011912.png)
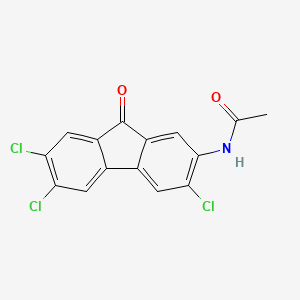

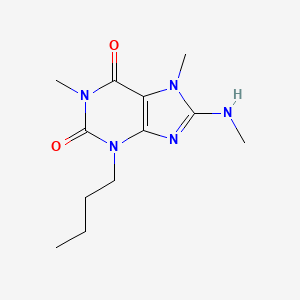
![2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14011937.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
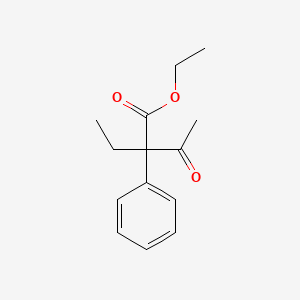
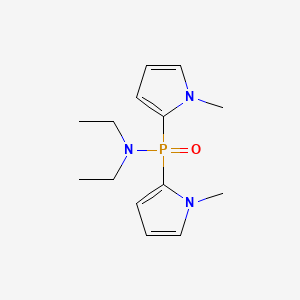
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
